4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine
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Overview
Description
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively. This compound is of interest in medicinal chemistry for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves the reaction of 2-chlorobenzyl chloride with piperazine, followed by the introduction of a pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a neuroprotective and anti-inflammatory agent.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and as an antimicrobial agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 2,4-Dichloro-6-methylpyrimidine .
Uniqueness
4-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of a piperazine ring with a pyrimidine moiety makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C16H19ClN4 |
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Molecular Weight |
302.80 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C16H19ClN4/c1-13-10-16(19-12-18-13)21-8-6-20(7-9-21)11-14-4-2-3-5-15(14)17/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
ODHRDHJUOXMETH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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